N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine
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Overview
Description
N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound features a piperidine ring substituted with a 4-chlorophenoxy group and a phenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenols, chlorobenzenes, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a phenyl group attached to the piperidine ring, such as fentanyl and paroxetine.
Piperidine derivatives: Other piperidine-based compounds with various substitutions, including piperine and evodiamine.
Uniqueness
N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919118-46-0 |
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Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)phenyl]piperidin-4-amine |
InChI |
InChI=1S/C17H19ClN2O/c18-13-5-7-15(8-6-13)21-17-4-2-1-3-16(17)20-14-9-11-19-12-10-14/h1-8,14,19-20H,9-12H2 |
InChI Key |
XIEPVFKMYGUWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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